molecular formula C15H14ClNO2 B4303437 4-chloro-N-[1-(4-hydroxyphenyl)ethyl]benzamide

4-chloro-N-[1-(4-hydroxyphenyl)ethyl]benzamide

Cat. No. B4303437
M. Wt: 275.73 g/mol
InChI Key: XWQHNQKTYBQNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[1-(4-hydroxyphenyl)ethyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 4-chloro-N-(4-hydroxyphenethyl)benzamide or GW 501516. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have a wide range of effects on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(4-hydroxyphenyl)ethyl]benzamide involves its interaction with the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a key role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 4-chloro-N-[1-(4-hydroxyphenyl)ethyl]benzamide leads to the upregulation of genes involved in fatty acid oxidation and glucose uptake, as well as the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects:
4-chloro-N-[1-(4-hydroxyphenyl)ethyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and glucose homeostasis. This compound has also been shown to reduce inflammation and oxidative stress, which are key contributors to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-[1-(4-hydroxyphenyl)ethyl]benzamide in lab experiments is its selectivity for PPARδ. This allows researchers to study the specific effects of PPARδ activation without interference from other nuclear receptors. However, one limitation of using this compound is its potential toxicity at high doses. Careful dose selection and monitoring are necessary to ensure the safety of experimental subjects.

Future Directions

There are several future directions for research on 4-chloro-N-[1-(4-hydroxyphenyl)ethyl]benzamide. One area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity. Further studies are needed to determine the optimal dose and duration of treatment, as well as the potential side effects of long-term use. Another area of interest is its potential use in the prevention and treatment of cardiovascular disease. Additional research is needed to determine the mechanisms underlying its cardioprotective effects and to identify potential biomarkers for monitoring treatment response. Finally, future research could focus on the development of novel compounds that target PPARδ with greater selectivity and potency.

Scientific Research Applications

4-chloro-N-[1-(4-hydroxyphenyl)ethyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on biochemical and physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. This compound has been investigated for its potential use in the treatment of various diseases, including diabetes, obesity, and cardiovascular disease.

properties

IUPAC Name

4-chloro-N-[1-(4-hydroxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10(11-4-8-14(18)9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-10,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQHNQKTYBQNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[1-(4-hydroxyphenyl)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.